Cas no 3377-71-7 (1-Benzyl-1H-indole)
1-Benzyl-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 1-Benzyl-1H-indole
- 1-(phenylmethyl)indole
- 1-BENZYLINDOLE
- 1H-Indole,1-(phenylmethyl)
- N-benzyl-indole
- N-Bn-indole
- SY246278
- 1-(PHENYLMETHYL)-1H-INDOLE
- CHEMBL1775125
- NSC 93216
- UNII-4Y89G35QC9
- BRD-K13779274-001-01-6
- DTXSID90187435
- NSC93216
- IDI1_019613
- SY259528
- NSC-93216
- 2122799-81-7
- ChemDiv3_000295
- SCHEMBL31021
- MFCD00015884
- SR-01000390986-1
- CS-0206424
- EU-0066966
- N-Benzylindole
- CCG-103321
- n-benzyl indole
- Cambridge id 5106611
- 1-Benzyl-1H-indole-5-D
- 3377-71-7
- AKOS000546991
- FT-0634811
- InChI=1/C15H13N/c1-2-6-13(7-3-1)12-16-11-10-14-8-4-5-9-15(14)16/h1-11H,12H
- 4Y89G35QC9
- AB01187
- 1H-Indole, 1-(phenylmethyl)-
- HMS1473N09
- SR-01000390986
- J-504253
- (phenylmethyl)-1H-indole
- STK326392
-
- MDL: MFCD00015884
- Inchi: 1S/C15H13N/c1-2-6-13(7-3-1)12-16-11-10-14-8-4-5-9-15(14)16/h1-11H,12H2
- InChI Key: NJZQOCCEDXRQJM-UHFFFAOYSA-N
- SMILES: N1(C=CC2C=CC=CC1=2)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 207.10500
- Monoisotopic Mass: 207.105
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 4.9A^2
Experimental Properties
- Color/Form: Not determined
- Density: 1.0880 (rough estimate)
- Melting Point: 45.8°C
- Boiling Point: 336.3°C (rough estimate)
- Flash Point: 181.2°C
- Refractive Index: 1.5720 (estimate)
- PSA: 4.93000
- LogP: 3.68960
- Solubility: Not determined
1-Benzyl-1H-indole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Benzyl-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B194838-250mg |
1-Benzyl-1H-indole |
3377-71-7 | 250mg |
$ 75.00 | 2023-04-19 | ||
| TRC | B194838-1g |
1-Benzyl-1H-indole |
3377-71-7 | 1g |
$ 180.00 | 2022-06-07 | ||
| TRC | B194838-2.5g |
1-Benzyl-1H-indole |
3377-71-7 | 2.5g |
$ 375.00 | 2022-06-07 | ||
| Chemenu | CM146982-10g |
1-benzyl-1H-indole |
3377-71-7 | 95%+ | 10g |
$363 | 2021-08-05 | |
| Chemenu | CM146982-25g |
1-benzyl-1H-indole |
3377-71-7 | 95%+ | 25g |
$716 | 2021-08-05 | |
| abcr | AB457268-1 g |
1-Benzyl-1H-indole, 97%; . |
3377-71-7 | 97% | 1g |
€99.20 | 2023-04-22 | |
| abcr | AB457268-5 g |
1-Benzyl-1H-indole, 97%; . |
3377-71-7 | 97% | 5g |
€317.00 | 2023-04-22 | |
| Chemenu | CM146982-25g |
1-benzyl-1H-indole |
3377-71-7 | 95%+ | 25g |
$*** | 2023-03-31 | |
| TRC | B194838-1000mg |
1-Benzyl-1H-indole |
3377-71-7 | 1g |
$ 219.00 | 2023-04-19 | ||
| TRC | B194838-2500mg |
1-Benzyl-1H-indole |
3377-71-7 | 2500mg |
$ 454.00 | 2023-04-19 |
1-Benzyl-1H-indole Suppliers
1-Benzyl-1H-indole Related Literature
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Rong Shen,Taichi Kusakabe,Keisuke Takahashi,Keisuke Kato Org. Biomol. Chem. 2014 12 4602
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Liang-Yong Mei,Xiang-Ying Tang,Min Shi Org. Biomol. Chem. 2014 12 1149
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Nagarajan Ramkumar,Rajagopal Nagarajan Org. Biomol. Chem. 2015 13 11046
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Bifu Liu,Min Liu,Qiang Li,Yuanhua Li,Kejun Feng,Yongbo Zhou Org. Biomol. Chem. 2020 18 6108
-
Pintu Maity,Debasish Kundu,Tubai Ghosh,Brindaban C. Ranu Org. Chem. Front. 2018 5 1586
Additional information on 1-Benzyl-1H-indole
1-Benzyl-1H-indole (CAS No. 3377-71-7): A Versatile Heterocyclic Compound with Diverse Applications
1-Benzyl-1H-indole (CAS No. 3377-71-7) is a fascinating heterocyclic organic compound that has garnered significant attention in both academic research and industrial applications. This benzyl-substituted indole derivative belongs to the class of indole compounds, which are widely recognized for their biological significance and synthetic utility. The molecular structure features an indole core with a benzyl group attached to the nitrogen atom, creating unique chemical properties that make it valuable for various applications.
The growing interest in 1-Benzyl-1H-indole synthesis and its derivatives stems from their potential in pharmaceutical development, material science, and organic synthesis. Recent studies have highlighted its role as a building block for more complex molecules, particularly in the development of novel indole-based pharmaceuticals. The compound's molecular formula is C15H13N, with a molecular weight of 207.27 g/mol, and it typically appears as a white to pale yellow crystalline powder under standard conditions.
One of the most searched questions about this compound relates to "1-Benzyl-1H-indole applications in drug discovery." Researchers have found that this compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its structural features make it particularly interesting for developing compounds with potential central nervous system activity, though it's important to note that 1-Benzyl-1H-indole itself is not a pharmaceutical agent but rather a valuable synthetic precursor.
From a chemical perspective, 1-Benzyl-1H-indole properties include moderate solubility in common organic solvents such as ethanol, methanol, and dichloromethane, but limited solubility in water. This solubility profile makes it particularly useful for organic synthesis reactions where polar aprotic solvents are employed. The compound's melting point typically ranges between 60-65°C, and it shows characteristic UV absorption maxima that are valuable for analytical identification.
The synthesis of 1-Benzyl-1H-indole generally involves the N-alkylation of indole with benzyl halides under basic conditions. This straightforward synthesis method has made the compound readily available for research purposes. Many researchers are particularly interested in "how to purify 1-Benzyl-1H-indole" as the purity significantly affects its utility in subsequent reactions. Common purification methods include recrystallization from appropriate solvent systems or column chromatography.
In material science applications, 1-Benzyl-1H-indole derivatives have shown promise in the development of organic electronic materials. The conjugated π-system of the indole core, combined with the benzyl substituent, creates interesting electronic properties that researchers are exploring for potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. This aligns with current market trends toward more sustainable and efficient electronic materials.
Safety considerations for handling 1-Benzyl-1H-indole are another frequently searched topic. While not classified as hazardous under standard regulations, proper laboratory practices should always be followed. The compound should be stored in a cool, dry place away from strong oxidizing agents. Material Safety Data Sheets (MSDS) provide comprehensive handling information for this chemical substance.
The market for indole derivatives like 1-Benzyl-1H-indole has seen steady growth, particularly in the pharmaceutical and agrochemical sectors. As research continues into the biological activities of indole-containing compounds, the demand for high-quality 1-Benzyl-1H-indole suppliers has increased correspondingly. Quality specifications typically include purity levels ≥98% by HPLC analysis, with particular attention to the absence of heavy metal contaminants.
Analytical characterization of 1-Benzyl-1H-indole typically involves techniques such as 1H NMR spectroscopy, 13C NMR spectroscopy, and mass spectrometry. These methods allow researchers to confirm the compound's identity and assess its purity. The characteristic NMR signals of the benzyl protons and the indole aromatic protons provide distinct fingerprints for identification purposes.
Looking toward future applications, researchers are investigating the potential of 1-Benzyl-1H-indole in catalysis and as a ligand in transition metal complexes. The nitrogen atom in the indole ring can coordinate to various metals, opening possibilities for developing new catalytic systems. This aligns with current trends in green chemistry and sustainable synthesis methods.
For those searching "where to buy 1-Benzyl-1H-indole," numerous specialty chemical suppliers offer this compound in various quantities, from small research samples to bulk industrial quantities. When sourcing this material, it's essential to verify the supplier's quality control procedures and analytical data to ensure product consistency and purity.
In conclusion, 1-Benzyl-1H-indole (CAS 3377-71-7) represents an important building block in organic chemistry with diverse potential applications. Its unique structural features continue to inspire research across multiple disciplines, from medicinal chemistry to materials science. As our understanding of indole chemistry deepens, the significance of this compound and its derivatives is likely to grow, making it a subject of ongoing scientific and commercial interest.
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